molecular formula C19H16O5 B1671130 Efloxate CAS No. 119-41-5

Efloxate

Cat. No. B1671130
CAS RN: 119-41-5
M. Wt: 324.3 g/mol
InChI Key: ZVXBAHLOGZCFTP-UHFFFAOYSA-N
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Description

Efloxate is an organic molecular entity . It is also known as a vasodilator . The IUPAC name for Efloxate is ethyl 2-(4-oxo-2-phenylchromen-7-yl)oxyacetate .


Molecular Structure Analysis

The molecular formula of Efloxate is C19H16O5 . The molecular weight is 324.3 g/mol . The InChI string representation of Efloxate is InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(20)11-17(24-18(15)10-14)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .


Physical And Chemical Properties Analysis

Efloxate has a molecular weight of 324.33 and its chemical formula is C19H16O5 .

Scientific Research Applications

1. Antioxidant and Therapeutic Potential

  • Vitamin E in Chronic Liver Diseases : A study by Ji, Sun, & Shen (2014) explored the impact of vitamin E, an antioxidant, on liver diseases. While not directly linked to Efloxate, this research highlights the importance of antioxidants in managing chronic conditions, which could be relevant if Efloxate has similar properties.

2. Environmental and Toxicological Studies

  • Toxic Effects on Earthworms : Research by Gao et al. (2008) examined the toxicity of enrofloxacin (a compound somewhat chemically similar to Efloxate) on earthworms. The findings about the sensitivity of different tissues to this compound may offer insights into Efloxate's environmental impact and interactions with living organisms.

3. Wastewater Treatment Technologies

  • Electroflotation in Wastewater Treatment : A study by Chen et al. (2002) on electroflotation technology in wastewater treatment may provide context on how Efloxate could potentially be removed or processed in water treatment facilities.

4. Pharmacokinetics and Pharmacodynamics

  • Enrofloxacin in Veterinary Medicine : Research by Salvadori et al. (2017) on enrofloxacin in veterinary medicine offers insights into the pharmacokinetics and pharmacodynamics of a similar compound, which could be relevant for understanding Efloxate's behavior in biological systems.

properties

IUPAC Name

ethyl 2-(4-oxo-2-phenylchromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(20)11-17(24-18(15)10-14)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXBAHLOGZCFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048736
Record name Efloxate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efloxate

CAS RN

119-41-5
Record name Efloxate
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Record name Efloxate [INN:JAN]
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Record name Efloxate
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Record name Efloxate
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Record name Efloxate
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Record name Efloxate
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Record name EFLOXATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
E Kendi, S Özbey, R Ertan, HK Fun… - … Section C: Crystal …, 1995 - scripts.iucr.org
… , histamine and BaC12 contractions, but no advantage over efloxate was found. Only compound (I) showed more potent activity than efloxate against hist- amine contractions (Ertan, …
Number of citations: 3 scripts.iucr.org
M Veronese, D Barzaghi - Bollettino Chimico Farmaceutico, 1985 - europepmc.org
[Mutagenesis of efloxate tested in vitro and in vivo]. - Abstract - Europe PMC … [Mutagenesis of efloxate tested in vitro and in vivo]. …
Number of citations: 2 europepmc.org
DG Lambert, S Dalac, F Beer, P Chavannet - Springer
… for 10 days and efloxate ('Recordil') for 2 days preceding the eruption. At the time of admission the patient continued receiving diltiazem but both cyanocobalamin and efloxate had been …
Number of citations: 0 link.springer.com
T Ginex, U Garaigorta, D Ramírez, V Castro, V Nozal… - Pharmaceuticals, 2021 - mdpi.com
… vasodilator efloxate. Our virtual screening shows that this drug could potentially inhibit AAK1 and GAK kinases involved in early endosome entry. The proposed binding mode of efloxate …
Number of citations: 23 www.mdpi.com
MA Mahmood Janlou, H Sahebjamee… - Journal of …, 2023 - Taylor & Francis
… Employing molecular docking and scoring functions, the top 3 compounds Apigenin, Efloxate, and Compound 8261032 were screened by comparing their docking scores with Myricetin…
Number of citations: 1 www.tandfonline.com
A AGENT - 1999 - Springer
… efloxate [INN, JAN] (ethyl flavonoxyacetate) is a carbonylmethoxyflavone, a coronary … ethyl flavonoxyacetate - efloxate. 4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide • FK409. …
Number of citations: 0 link.springer.com
K Wen, X Fang, J Yang, Y Yao… - Current medicinal …, 2021 - ingentaconnect.com
Flavonoids, commonly found in various plants, are a class of polyphenolic compounds having a basic structural unit of 2-phenylchromone. Flavonoid compounds have attracted much …
Number of citations: 125 www.ingentaconnect.com
Z Li, H Wu, B Hu, J Guo, Y Liu, H Yue… - Journal of Chemical & …, 2022 - ACS Publications
… (1) In the pharmaceuticals industry, 2′,4′-DHAP can be used as a material to synthesize Schiff bases, (2) paeonol, and efloxate, which have the function of treatment of antiangina …
Number of citations: 3 pubs.acs.org
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
H Sun - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
… , the phenyl ether fragment has low tetrahedral intermediate formation energy (−36.65 kcal/mol) that is in good agreement with the expected high clearance of its derivatives efloxate …
Number of citations: 10 www.sciencedirect.com

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